3-((Oxetan-3-ylamino)methyl)furan-2-carboxylic acid
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Overview
Description
3-((Oxetan-3-ylamino)methyl)furan-2-carboxylic acid is a compound that combines the structural features of oxetane and furan rings The oxetane ring is a four-membered cyclic ether, while the furan ring is a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Oxetan-3-ylamino)methyl)furan-2-carboxylic acid can be achieved through multi-component reactions. One common method involves the condensation of oxetane derivatives with furan-2-carboxylic acid under specific reaction conditions. For instance, the use of acetic acid as a solvent and refluxing the mixture can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-((Oxetan-3-ylamino)methyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The oxetane ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan and oxetane derivatives.
Scientific Research Applications
3-((Oxetan-3-ylamino)methyl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.
Industry: Utilized in the production of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-((Oxetan-3-ylamino)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The furan ring can interact with biological macromolecules, while the oxetane ring can enhance the compound’s stability and bioavailability. The amino group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Lacks the oxetane ring but shares the furan structure.
Oxetan-3-ylamine: Contains the oxetane ring but lacks the furan structure.
Tetrahydrofuran: A reduced form of furan with a saturated ring.
Uniqueness
3-((Oxetan-3-ylamino)methyl)furan-2-carboxylic acid is unique due to the combination of the oxetane and furan rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile building block in organic synthesis and drug development .
Properties
Molecular Formula |
C9H11NO4 |
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Molecular Weight |
197.19 g/mol |
IUPAC Name |
3-[(oxetan-3-ylamino)methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C9H11NO4/c11-9(12)8-6(1-2-14-8)3-10-7-4-13-5-7/h1-2,7,10H,3-5H2,(H,11,12) |
InChI Key |
NZJYBXDXOYESJM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)NCC2=C(OC=C2)C(=O)O |
Origin of Product |
United States |
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